N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamide is a useful research compound. Its molecular formula is C25H24N2O4 and its molecular weight is 416.477. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Serotonin-3 (5-HT3) Receptor Antagonists
Studies have developed compounds structurally related to dibenzo[b,f][1,4]oxazepin derivatives as potent serotonin-3 (5-HT3) receptor antagonists. These compounds have been explored for their potential applications in addressing conditions mediated by 5-HT3 receptors, such as certain types of nausea and psychiatric disorders. The structure-activity relationship (SAR) studies highlight the importance of specific substituents and heteroaromatic rings in enhancing receptor antagonistic activity (Harada et al., 1995).
Antiallergic Activity
Another line of research involves the synthesis and evaluation of dibenz[b,e]oxepin derivatives for antiallergic activity. Compounds in this category have demonstrated potent inhibitory effects on allergic responses, including passive cutaneous anaphylaxis and IgG1-mediated bronchoconstriction. Key structural elements have been identified that contribute to their antiallergic efficacy, providing a foundation for the development of new antiallergic agents (Ohshima et al., 1992).
Neurotoxic/Neuroprotective Profile
Research into the neurotoxic and neuroprotective effects of carbamazepine and its derivatives, including structures similar to dibenzo[b,f]azepine, has revealed insights into their potential applications in neurology. These studies aim to understand the mechanisms underlying the therapeutic and adverse effects of these compounds in the treatment of neurological conditions, such as epilepsy and bipolar disorder (Ambrósio et al., 2000).
Asymmetric Synthesis
Efforts in asymmetric synthesis have led to the development of methods for the synthesis of optically active dibenzo[b,f][1,4]oxazepine derivatives. These methodologies highlight the potential of such compounds in the creation of enantioselective catalysts and the synthesis of chiral pharmaceuticals, showcasing the versatility of the dibenzo[b,f][1,4]oxazepine scaffold in organic synthesis (Ren et al., 2014).
Eigenschaften
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-15(2)30-19-9-6-17(7-10-19)24(28)26-18-8-12-22-20(14-18)25(29)27(4)21-13-16(3)5-11-23(21)31-22/h5-15H,1-4H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFIEBQCSVKIFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)OC(C)C)C(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.